molecular formula C19H16O4 B12380205 1-Oxotanshinone IIA

1-Oxotanshinone IIA

Cat. No.: B12380205
M. Wt: 308.3 g/mol
InChI Key: ZFNWSHVJUFFGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxotanshinone IIA is a naturally occurring compound derived from the plant Perovskia artemisioides. It is known for its potent anti-inflammatory activity and has been the subject of various scientific studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxotanshinone IIA typically involves the extraction from Perovskia artemisioides. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be isolated using standard extraction and purification techniques commonly employed in natural product chemistry .

Industrial Production Methods: The compound is primarily obtained through extraction from natural sources rather than synthetic production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Oxotanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Chemistry: In chemistry, 1-Oxotanshinone IIA is used as a starting material for the synthesis of various derivatives.

Biology: In biology, this compound is known for its anti-inflammatory activity. It has been shown to inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS), making it a valuable compound for studying inflammatory processes .

Medicine: In medicine, this compound is studied for its potential therapeutic applications. It has shown promise in the treatment of various inflammatory conditions and diseases. Its ability to modulate inflammatory pathways makes it a potential candidate for drug development .

Industry: In the industry, this compound is used in the development of anti-inflammatory agents. Its natural origin and potent activity make it an attractive compound for industrial applications .

Mechanism of Action

The mechanism of action of 1-Oxotanshinone IIA involves the inhibition of inflammatory pathways. It effectively inhibits the release of NO and ROS, reducing the formation of nitrotyrosine. Additionally, it modulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Properties

IUPAC Name

1,6,6-trimethyl-7,8-dihydronaphtho[1,2-g][1]benzofuran-9,10,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNWSHVJUFFGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(=O)CCC4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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